molecular formula C11H7NO2 B1596639 6-Hydroxybenz[cd]indol-2(1H)-one CAS No. 93857-63-7

6-Hydroxybenz[cd]indol-2(1H)-one

Cat. No.: B1596639
CAS No.: 93857-63-7
M. Wt: 185.18 g/mol
InChI Key: JVBDTVFHEJJWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxybenz[cd]indol-2(1H)-one ( 93857-63-7) is a derivative of the privileged benzo[cd]indol-2(1H)-one (BIO) scaffold, a structure of significant interest in medicinal chemistry and drug discovery for its diverse biological activities. This compound serves as a key synthetic intermediate and building block for the development of novel therapeutic and diagnostic agents. Researchers utilize this core structure to develop potent inhibitors for various cancer targets. Derivatives of the BIO scaffold have been identified as effective BRD4 inhibitors , with demonstrated anti-proliferative activity in acute leukemia cell lines by downregulating oncogenes like c-Myc and Bcl-2 . Furthermore, the scaffold has been conjugated with polyamines to create compounds that inhibit hepatocellular carcinoma migration both in vitro and in vivo. These conjugates target the lysosome via the polyamine transporter, inducing mutually reinforcing autophagy and apoptosis, and also function as lysosome-targeted fluorescent imaging agents . The benzo[cd]indol-2(1H)-one scaffold has also been evaluated as a downstream Hedgehog (HH) pathway inhibitor , showing sub-micromolar potency in suppressing pathway activity in models relevant to cancers like medulloblastoma, potentially by engaging BET bromodomains . Additionally, this chemical class has been explored in the synthesis of Aurora B kinase inhibitors , highlighting its broad utility in oncology research . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

93857-63-7

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

6-hydroxy-1H-benzo[cd]indol-2-one

InChI

InChI=1S/C11H7NO2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)12-8/h1-5,13H,(H,12,14)

InChI Key

JVBDTVFHEJJWEU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)O

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)O

Other CAS No.

93857-63-7

Origin of Product

United States

Comparison with Similar Compounds

Lysosome-Targeted Agents vs. BET Inhibitors

  • Lysosome-Targeted Derivatives (e.g., 15f): Utilize polyamine transporters for cellular uptake, localizing in lysosomes to trigger autophagy and apoptosis .
  • BET Inhibitors (e.g., Compound 6, 85):
    • Target BRD4 BD1 with >100-fold selectivity over BD2, critical for modulating NF-κB/NLRP3 pathways in gouty arthritis .
    • Substituent hydrophobicity (e.g., cycloalkyl groups) enhances binding to the WPF shelf of BRD4 .

Kinase Inhibitors vs. TNF-α Modulators

  • Aurora B Kinase Inhibitors (e.g., 6-Amino-1-butyl): Sulfonyl and amino groups improve affinity for ATP-binding pockets, achieving submicromolar IC₅₀ values .
  • TNF-α Inhibitors:
    • Sulfonamide derivatives show moderate activity but require optimization for clinical relevance .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight LogP Solubility (µg/mL) Half-Life (h) Bioavailability
6-Hydroxybenz[cd]indol-2(1H)-one 185.18 1.2 45.6 (PBS) N/A N/A
Compound 15f 785.42 -0.5 12.3 (DMEM) 8.2 (in vivo) 32%
Compound 85 480.52 3.8 8.9 (Plasma) 3.95 75.8%
6-Amino-1-butyl 240.30 2.1 22.1 (DMSO) N/A N/A
  • Key Observations:
    • Polyamine conjugates (e.g., 15f) exhibit lower LogP, enhancing aqueous solubility but limiting membrane permeability .
    • BET inhibitors with alkyl chains (e.g., Compound 85) show balanced LogP and high oral bioavailability .

Preparation Methods

Synthesis via Reduction of Nitro or Amino Precursors

One approach involves the reduction of nitro or amino-substituted benz[cd]indol-2(1H)-one derivatives. For example, 6-amino-1H-benzo[cd]indol-2-one can be synthesized by reduction of appropriate precursors using tin(II) chloride in hydrochloric acid, followed by basification and extraction to yield the amino compound quantitatively.

Key Reaction Conditions:

Step Reagents Conditions Yield
Reduction of precursor SnCl2, HCl (37%), water 50°C, 4 hours Quantitative (100%)

This amino intermediate can be further manipulated to introduce the hydroxy group at the 6-position via diazotization and hydrolysis or other substitution reactions.

Multi-Step Synthesis from Indole-3-Carboxaldehyde Derivatives

A more detailed synthetic route reported involves starting from indole-3-carboxaldehyde derivatives, which undergo several transformations:

  • Aldol condensation with nitromethane to form nitrovinyl intermediates.
  • Reduction with sodium borohydride to nitroethyl derivatives.
  • Subsequent reduction with diisobutylaluminum hydride (DIBAL) to hydroxymethyl intermediates.
  • Further transformations leading to the formation of 6-hydroxybenz[cd]indol-2(1H)-one.

This method achieves an overall yield of approximately 31% over four steps and is notable for its originality and efficiency.

Summary of Key Steps and Yields:

Intermediate Compound Reaction Type Reagents/Conditions Yield (%)
4-Methoxycarbonylindole-3-carboxaldehyde (8a) Starting material Prepared from indole-3-carboxaldehyde 53
4-Methoxycarbonyl-3-(2-nitrovinyl)indole (9a) Aldol reaction with nitromethane Aldol condensation 91
4-Methoxycarbonyl-3-(2-nitroethyl)indole (10a) NaBH4 reduction Sodium borohydride in methanol 83
4-Hydroxymethyl-3-(2-nitroethyl)indole (11) DIBAL reduction DIBAL in THF, followed by MeOH-water 99
1,3-Dihydro-4-nitrobenz[cd]indole (13) Further reduction and treatment Sequential DIBAL and MeOH-water reflux 61
6-Hydroxybenz[cd]indol-2(1H)-one (6) Conversion from 13 Additional reduction steps 31 (overall)

This sequence highlights the use of selective reductions and functional group transformations to install the hydroxy group at the 6-position while maintaining the lactam structure.

Friedel-Crafts Acylation and Subsequent Functionalization

Another synthetic route involves Friedel-Crafts acylation of benzo[cd]indol-2(1H)-one derivatives to introduce acetyl groups at the 6-position, which can be further functionalized:

  • Reaction of benzo[cd]indol-2(1H)-one with acetyl chloride and aluminum chloride in carbon disulfide under controlled temperature.
  • Subsequent alkylation and substitution reactions to modify side chains.
  • Hydrolysis or other transformations to convert acetyl groups to hydroxy groups.

This method allows for the synthesis of 6-acetylbenzo[cd]indol-2(1H)-one intermediates, which can be converted to the hydroxy derivative under appropriate conditions.

Reaction Conditions Summary:

Step Reagents Conditions Yield (%)
Friedel-Crafts acylation Acetyl chloride, AlCl3, CS2 0°C to 45°C, 15 hours Not specified (intermediate)
Alkylation 1,4-Dibromobutane, K2CO3 Reflux, 5 hours 75 (for intermediate 3)
Hydrolysis/functionalization HCl treatment 0°C to room temperature 42-54 (final products)

This approach is useful for introducing functional groups that can be converted into hydroxy groups and for further derivatization.

Notes on Characterization and Purification

  • The synthesized compounds are typically purified by column chromatography using solvent systems such as petroleum ether/ethyl acetate mixtures.
  • Characterization includes ^1H NMR, ^13C NMR, HRMS, melting point determination, and elemental analysis to confirm structure and purity.
  • For example, 6-amino-1H-benzo[cd]indol-2-one exhibits characteristic NMR signals and an HRMS m/z value consistent with its molecular formula.

Summary Table of Preparation Methods

Method Type Starting Material Key Reagents/Conditions Yield (%) Remarks
Reduction of amino/nitro precursors Nitro or amino benz[cd]indol derivatives SnCl2/HCl reduction, basification ~100 Quantitative yield, straightforward
Multi-step from indole-3-carboxaldehyde Indole-3-carboxaldehyde derivatives Aldol condensation, NaBH4, DIBAL reductions ~31 (overall) Multi-step, moderate overall yield
Friedel-Crafts acylation + functionalization Benzo[cd]indol-2(1H)-one Acetyl chloride/AlCl3, alkylation, hydrolysis 42-75 Enables side chain modifications

Q & A

Q. Advanced: How can regioselectivity challenges during functionalization of the benz[cd]indole core be addressed?

Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) can predict reactive sites, while directing groups (e.g., sulfonyl or amino) guide substitutions. Crystallographic data (e.g., from X-ray studies) helps validate structural outcomes .

Basic: What techniques are used for structural characterization of 6-hydroxybenz[cd]indol-2(1H)-one derivatives?

Methodological Answer:
Key methods include:

  • NMR spectroscopy : 1^1H/13^13C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.8 ppm and carbonyl carbons at δ ~170 ppm) .
  • X-ray crystallography : Resolves bond angles and confirms regiochemistry, though poor diffraction in parent compounds may require derivative co-crystallization .

Q. Advanced: How are structural ambiguities resolved in cases of overlapping spectroscopic signals?

Advanced NMR techniques (e.g., 2D COSY, HSQC) and isotopic labeling clarify signal assignments. Computational simulations (e.g., ChemDraw NMR prediction) cross-validate experimental data .

Basic: What biological targets are associated with 6-hydroxybenz[cd]indol-2(1H)-one derivatives?

Methodological Answer:
These derivatives inhibit enzymes like:

  • Aurora B kinase (anticancer): IC50_{50} values determined via spectrophotometric kinase assays .
  • Atg4B (autophagy regulation): Screened using AlphaScreen assays with fluorescent substrates .
  • BET bromodomains (epigenetic modulation): Evaluated via competitive binding assays .

Q. Advanced: How do structural modifications influence activity against conflicting targets (e.g., BET vs. Atg4B)?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., sulfonamide) enhance BET affinity, while bulky substituents favor Atg4B inhibition. Conflicting data from different assays require orthogonal validation (e.g., cellular vs. enzymatic assays) .

Basic: How are in vitro bioassays validated for assessing derivative efficacy?

Methodological Answer:
Common assays include:

  • Enzyme inhibition : IC50_{50} determination using fluorogenic substrates (e.g., Z-LLE-AMC for Atg4B) .
  • Cell viability : MTT or resazurin assays in cancer lines (e.g., HeLa, MCF-7) .

Q. Advanced: How are assay interferences (e.g., autofluorescence) mitigated?

Control experiments with scrambled substrates or inactive analogs isolate target effects. Time-resolved fluorescence (TR-FRET) minimizes background noise .

Advanced: How should researchers reconcile discrepancies in reported biological activities across studies?

Contradictions may arise from assay conditions (e.g., pH, co-solvents) or cell line variability. Meta-analyses comparing IC50_{50} values under standardized protocols (e.g., ATP concentration in kinase assays) are critical. Cross-referencing with structural analogs (e.g., naphthalimide derivatives) clarifies trends .

Basic: What mechanistic insights exist for 6-hydroxybenz[cd]indol-2(1H)-one derivatives?

Methodological Answer:
Mechanisms are probed via:

  • Molecular docking : Predicts binding poses in enzyme active sites (e.g., BET BRD4) .
  • Kinetic studies : Measures KiK_i values to distinguish competitive vs. allosteric inhibition .

Q. Advanced: How are in vivo models used to validate autophagy or anticancer mechanisms?

Transgenic mice (e.g., ATG4B knockouts) or xenograft models assess compound efficacy. Bioluminescence imaging tracks tumor regression .

Basic: What physicochemical properties are critical for optimizing bioavailability?

Methodological Answer:
Key parameters include:

  • LogP : Target 2–4 for membrane permeability (measured via HPLC) .
  • Solubility : Enhanced by polar substituents (e.g., morpholine sulfonyl) .

Q. Advanced: How do polyamine conjugates improve lysosomal targeting?

Conjugation with spermidine or spermine derivatives increases endosomal uptake, validated via fluorescence colocalization with lysotracker dyes .

Basic: What strategies guide the design of novel derivatives?

Methodological Answer:

  • Scaffold hopping : Replace indole with benzimidazole for improved stability .
  • Fragment-based design : Optimize substituents using virtual screening (e.g., against Aurora B kinase) .

Q. Advanced: How is computational chemistry integrated into lead optimization?

QSAR models prioritize substituents with favorable ADMET profiles. Free-energy perturbation (FEP) simulations predict binding affinity changes .

Basic: How is toxicity and selectivity assessed during preclinical studies?

Methodological Answer:

  • Selectivity panels : Screen against off-target kinases (e.g., EGFR, VEGFR) .
  • hERG assay : Measures cardiac toxicity risk via patch-clamp electrophysiology .

Q. Advanced: What in vivo models evaluate therapeutic index?

Dose-ranging studies in rodents monitor organ toxicity (e.g., liver enzymes, histopathology) alongside efficacy metrics .

Advanced: How can interdisciplinary collaboration accelerate research on this scaffold?

Combining synthetic chemistry, structural biology, and computational modeling enables rapid iteration. For example, crystallographers resolve binding modes, while medicinal chemists refine analogs .

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